5-chloro-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide
Overview
Description
5-chloro-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chloro group at the 5-position and a carboxamide group at the 3-position of the triazole ring, with N,N-dimethyl substitution on the carboxamide nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 5-chloro-1H-1,2,4-triazole-3-carboxylic acid with N,N-dimethylamine under appropriate conditions. The reaction typically requires the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), can facilitate hydrolysis.
Major Products Formed
Substitution Reactions: Various substituted triazole derivatives.
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Hydrolysis: 5-chloro-1H-1,2,4-triazole-3-carboxylic acid and N,N-dimethylamine.
Scientific Research Applications
5-chloro-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to active sites or altering the function of target proteins.
Comparison with Similar Compounds
Similar Compounds
5-chloro-1H-1,2,4-triazole-3-carboxamide: Lacks the N,N-dimethyl substitution.
1H-1,2,4-triazole-3-carboxamide: Lacks both the chloro and N,N-dimethyl groups.
5-chloro-1H-1,2,4-triazole: Lacks the carboxamide group.
Uniqueness
5-chloro-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide is unique due to the combination of the chloro group, N,N-dimethyl substitution, and carboxamide group, which confer specific chemical and biological properties that are distinct from its analogs.
Properties
IUPAC Name |
5-chloro-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN4O/c1-10(2)4(11)3-7-5(6)9-8-3/h1-2H3,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKWOTPFBLRTOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NNC(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601213927 | |
Record name | 5-Chloro-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601213927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228553-10-3 | |
Record name | 5-Chloro-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228553-10-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601213927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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